molecular formula C19H18O3Se2 B15163155 Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol CAS No. 143952-76-5

Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol

Katalognummer: B15163155
CAS-Nummer: 143952-76-5
Molekulargewicht: 452.3 g/mol
InChI-Schlüssel: UPCPUDAYNQBAGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is a complex organic compound that combines the properties of benzoic acid and a selenium-containing naphthalene derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid with (8-methylselanylnaphthalen-1-yl)selanylmethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different selenium-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler selenium-containing compounds.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide derivatives, while reduction may produce simpler selenium-containing alcohols.

Wissenschaftliche Forschungsanwendungen

Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol has several scientific research applications:

Wirkmechanismus

The mechanism by which benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing various biochemical pathways . These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.

    Selenium-containing naphthalenes: Compounds with similar selenium-based functional groups.

Uniqueness

Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is unique due to its combination of benzoic acid and selenium-containing naphthalene, which imparts distinct chemical and biological properties not found in simpler compounds .

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Eigenschaften

CAS-Nummer

143952-76-5

Molekularformel

C19H18O3Se2

Molekulargewicht

452.3 g/mol

IUPAC-Name

benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol

InChI

InChI=1S/C12H12OSe2.C7H6O2/c1-14-10-6-2-4-9-5-3-7-11(12(9)10)15-8-13;8-7(9)6-4-2-1-3-5-6/h2-7,13H,8H2,1H3;1-5H,(H,8,9)

InChI-Schlüssel

UPCPUDAYNQBAGJ-UHFFFAOYSA-N

Kanonische SMILES

C[Se]C1=CC=CC2=C1C(=CC=C2)[Se]CO.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.